molecular formula C10H12N2S2 B15227525 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol

2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B15227525
M. Wt: 224.4 g/mol
InChI Key: MTGVIRMYGPOATK-UHFFFAOYSA-N
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Description

2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thiol group (-SH) attached to the pyrimidine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, where a three-carbon unit reacts with a three-carbon unit to form the thienopyrimidine ring. Another approach is the [4+2] cyclization, which involves the reaction of a four-carbon unit with a two-carbon unit. These reactions are often carried out under acidic or basic conditions, with the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthetic routes. The starting materials are typically commercially available compounds, which undergo a series of chemical transformations, including halogenation, nucleophilic substitution, and cyclization. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve alkyl halides or aryl halides in the presence of a base .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and thioesters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets in the cell. The thiol group can form covalent bonds with proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, including those involved in cell proliferation, apoptosis, and DNA repair. The compound’s ability to modulate these pathways makes it a promising candidate for the development of new therapeutic agents .

Biological Activity

2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial, antifungal, and anticancer research. This compound is characterized by a thiol group (-SH) attached to a pyrimidine ring, which enhances its reactivity and biological properties.

PropertyValue
Molecular FormulaC10H12N2S2
Molecular Weight224.4 g/mol
IUPAC Name2-ethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidine-4-thione
InChIInChI=1S/C10H12N2S2/c1-4-7-11-9(13)8-5(2)6(3)14-10(8)12-7/h4H2,1-3H3,(H,11,12,13)
InChI KeyMTGVIRMYGPOATK-UHFFFAOYSA-N
Canonical SMILESCCC1=NC2=C(C(=C(S2)C)C)C(=S)N1

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. The presence of the thiol group allows for interaction with microbial enzymes and proteins, potentially leading to inhibition of their functions.

In studies evaluating its effectiveness against various microbial strains, the compound demonstrated significant inhibitory effects, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

The anticancer properties of this compound are particularly promising. It has been shown to induce apoptosis in cancer cells through several mechanisms:

  • Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins and enzymes involved in cell proliferation and survival.
  • Disruption of Cellular Pathways : By inhibiting key signaling pathways related to cell growth and DNA repair, the compound can effectively reduce tumor cell viability.

Case Studies

A notable study evaluated the cytotoxic effects of various derivatives of thienopyrimidine compounds on HeLa and MCF-7 cell lines. The findings indicated that compounds with similar structures showed enhanced cytotoxicity compared to standard chemotherapeutic agents. Specifically, derivatives bearing substituents on the pyrimidine nucleus exhibited superior activity against these cancer cell lines .

The mechanism of action involves the following:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes such as COX (Cyclooxygenase) has been documented. For instance, studies have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Modulation of Apoptotic Pathways : By altering apoptotic signaling pathways, this compound can promote programmed cell death in malignant cells.

Research Applications

The diverse biological activities of this compound make it a valuable candidate for further research in:

  • Drug Development : Its potential use as a scaffold for designing new therapeutic agents targeting infectious diseases and cancer.
  • Material Science : Exploration of its properties for developing new materials with specific chemical characteristics.

Properties

Molecular Formula

C10H12N2S2

Molecular Weight

224.4 g/mol

IUPAC Name

2-ethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C10H12N2S2/c1-4-7-11-9(13)8-5(2)6(3)14-10(8)12-7/h4H2,1-3H3,(H,11,12,13)

InChI Key

MTGVIRMYGPOATK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=C(S2)C)C)C(=S)N1

Origin of Product

United States

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